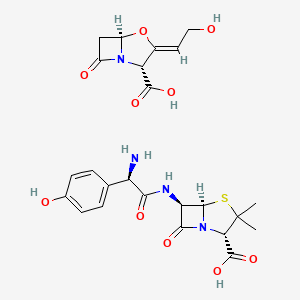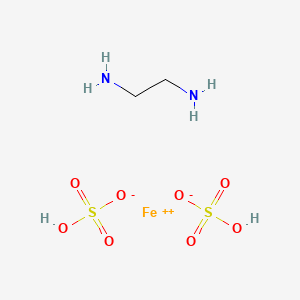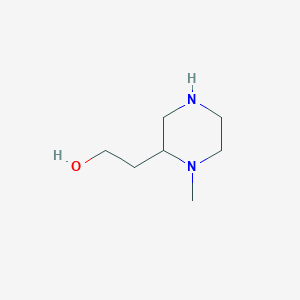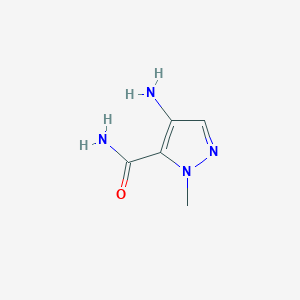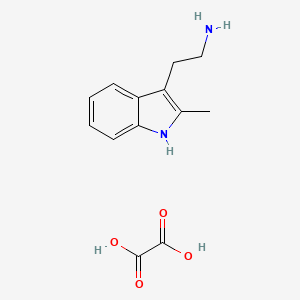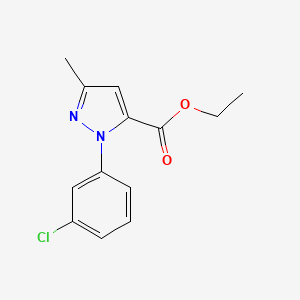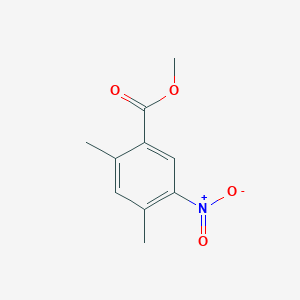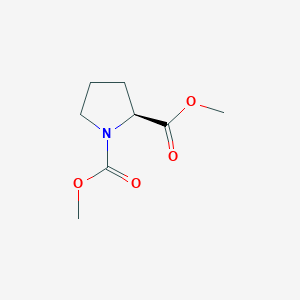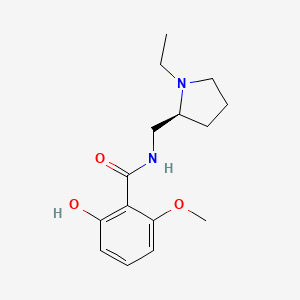![molecular formula C7H10N2S B1600238 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine CAS No. 94391-50-1](/img/structure/B1600238.png)
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
Descripción general
Descripción
“5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine” is a chemical compound with the molecular formula C7H10N2S and a molecular weight of 154.24 . It is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Synthesis Analysis
The synthesis of “5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine” can be achieved from 1-Methyl-4-piperidone and Cyanamide . More details about the synthesis process can be found in the patent document US7880005B2 .
Molecular Structure Analysis
The InChI code for “5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine” is 1S/C7H10N2S/c1-9-3-2-6-7(4-9)10-5-8-6/h5H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine” are not mentioned in the search results, it is used as a research chemical in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Physical And Chemical Properties Analysis
“5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine” is a solid at 20 degrees Celsius . and is stored at 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine has been explored as a core structure for various pharmacological evaluations. Its derivatives have been synthesized and evaluated for their potential in treating a range of conditions, from anticonvulsant to antifungal activities. For example, derivatives containing triazole and other heterocycle substituents showed significant anticonvulsant activity in experimental models, indicating their potential for further development as antiepileptic drugs (Wang et al., 2019). Similarly, novel series of 5-((5-substituted-1 H -1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines were synthesized and found to be potent against Candida albicans, offering a new avenue for antifungal agent development (Sangshetti et al., 2014).
Synthesis and Biological Activity
The compound's versatility is also highlighted in its use as a building block for the synthesis of diverse heterocyclic compounds with potential biological activities. For instance, its reaction with various reagents led to the creation of new pyridothienopyrimidine derivatives, expanding the chemical space for the discovery of novel therapeutic agents (El-Kashef et al., 2010). Furthermore, structural characterization of isothiazolopyridines of Mannich base type revealed insights into their analgesic properties, supporting the structure-activity relationship studies in analgesic drug development (Karczmarzyk & Malinka, 2008).
Novel Synthesis Approaches
In addition to pharmacological applications, the compound has been used in novel synthetic methodologies. For example, the development of non-amidine factor Xa inhibitors incorporated 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as an S4 binding element, demonstrating the compound's utility in the design of new anticoagulants (Haginoya et al., 2004). This showcases the adaptability of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine in medicinal chemistry, providing a foundation for the development of drugs with optimized pharmacokinetic and pharmacodynamic profiles.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-9-3-2-7-6(4-9)8-5-10-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTIJZLVPLULFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464000 | |
| Record name | 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | |
CAS RN |
94391-50-1 | |
| Record name | 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

